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molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6

6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile

Cat. No. B1451590
M. Wt: 178.58 g/mol
InChI Key: ZDENKPYKHHGLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932251B2

Procedure details

A mixture of 3,4-diamino-6-chloropicolinonitrile (3.2 g), triethylorthoformate (16 ml) and AcOH (5.4 ml) was heated to 150° C. in DCM (16 ml) in a microwave for 15 minutes. Solvent was evaporated, residue was dissolved in EtOAc (250 mL) and washed with water (150 mL). Organic layer was dried over sodium sulphate. Solvent was evaporated under reduced pressure to yield 6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile (2.2 g).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:10]#[N:11])=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[NH2:8].[CH2:12](OC(OCC)OCC)C.CC(O)=O>C(Cl)Cl>[Cl:9][C:5]1[N:4]=[C:3]([C:10]#[N:11])[C:2]2[N:1]=[CH:12][NH:8][C:7]=2[CH:6]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
NC=1C(=NC(=CC1N)Cl)C#N
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
5.4 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
residue was dissolved in EtOAc (250 mL)
WASH
Type
WASH
Details
washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(=N1)C#N)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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